![molecular formula C10H7N3OS2 B14595737 5-[Diazenyl(phenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 61254-89-5](/img/structure/B14595737.png)
5-[Diazenyl(phenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[Diazenyl(phenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones This compound is characterized by the presence of a diazenyl group, a phenyl ring, and a thiazolidinone core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[Diazenyl(phenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the reaction of appropriate aryldiazonium chloride with thiazolidinone derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out at room temperature or slightly elevated temperatures. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to meet industrial standards.
化学反应分析
Types of Reactions
5-[Diazenyl(phenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding amines or alcohols.
科学研究应用
作用机制
The mechanism of action of 5-[Diazenyl(phenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
5-(4-Dimethylaminobenzylidene)rhodanine: Similar structure with a dimethylamino group instead of a diazenyl group.
Tributyltin(IV) complexes: Contain similar thiazolidinone cores but with different substituents.
Uniqueness
5-[Diazenyl(phenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its diazenyl group, in particular, contributes to its chromophoric properties, making it useful in dye and pigment applications .
属性
CAS 编号 |
61254-89-5 |
|---|---|
分子式 |
C10H7N3OS2 |
分子量 |
249.3 g/mol |
IUPAC 名称 |
5-[diazenyl(phenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C10H7N3OS2/c11-13-7(6-4-2-1-3-5-6)8-9(14)12-10(15)16-8/h1-5,11H,(H,12,14,15) |
InChI 键 |
LRIZRLGEZBOTKD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=C2C(=O)NC(=S)S2)N=N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


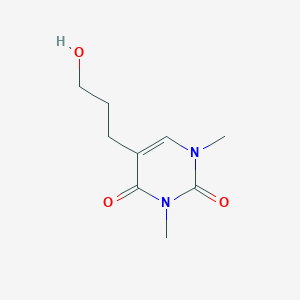
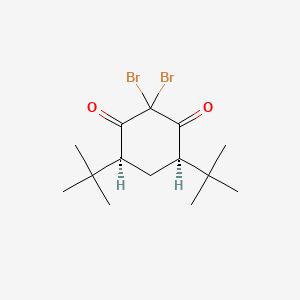
![N-{[4-(Decyloxy)phenyl]methylidene}hydroxylamine](/img/structure/B14595663.png)
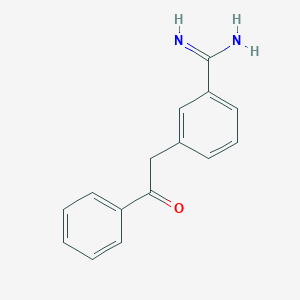
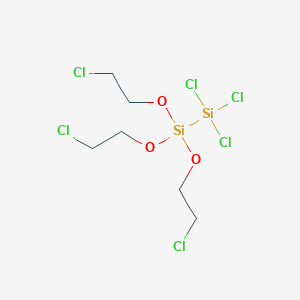
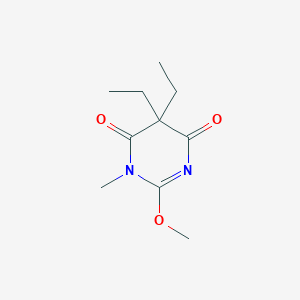
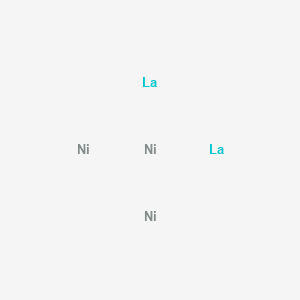
![4-amino-3,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-2-one](/img/structure/B14595713.png)

![7-Methoxy[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14595736.png)


![6,6'-[Ethane-1,2-diylbis(azanediyleth-1-yl-1-ylidene)]bis(4-methylcyclohexa-2,4-dien-1-one)](/img/structure/B14595759.png)

